Betamethasone 17-propionate
Overview
Description
Betamethasone 17-propionate is a glucocorticoid used for the treatment of skin conditions . It helps relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . The molecular formula of Betamethasone 17-propionate is C25H33FO6 .
Synthesis Analysis
Betamethasone 17-propionate and its metabolites can be synthesized by partial alkaline hydrolysis . The reaction mixture is purified on a liquid chromatograph with a diode array detector .
Molecular Structure Analysis
The molecular formula of Betamethasone 17-propionate is C25H33FO6 . It has an average mass of 448.524 Da and a monoisotopic mass of 448.226105 Da .
Scientific Research Applications
Treatment of Psoriasis Vulgaris : Betamethasone derivatives, like betamethasone dipropionate and clobetasol-17-propionate, are effective in treating moderate to severe psoriasis vulgaris. They can cause temporary reversible suppression of the hypothalamic-pituitary-adrenal axis, indicated by low morning plasma cortisol levels (Katz et al., 1987).
Topical Applications in Respiratory Diseases : Betamethasone derivatives like betamethasone 17-valerate and others have been developed as aerosols for asthma and rhinitis treatment, with minimal detectable systemic activity (Phillipps, 1990).
Combination with Hydrocolloid Dressings : In chronic plaques of psoriasis, the efficacy and tolerability of betamethasone 17-valerate in combination with hydrocolloid dressing have been investigated, showing positive results (Dezfoulian et al., 1997).
Detection in Cosmetic Products : Betamethasone propionate has been detected in cosmetics labeled to contain zinc pyrithione, where it was not declared as an ingredient. This detection was enabled through high-performance liquid chromatography and spectrometry (Lee et al., 2009).
Effects on Endotoxin-Induced Uveitis in Rats : Betamethasone derivatives have shown anti-inflammatory effects on endotoxin-induced uveitis in rats. Derivatives like betamethasone dipropionate exhibited inhibitory effects on cell infiltration and gene expression of IL-1 beta (Tsuji et al., 1997).
Skin Atrophy Studies : Comparisons of skin atrophy induced by different topical glucocorticoids, including betamethasone derivatives, have been conducted. These studies help to understand the atrophogenic potential of these steroids (Korting et al., 2004).
Clinical Evaluation in Dermatology : Clinical trials have demonstrated the efficacy of clobetasol propionate, compared with betamethasone 17-valerate, in treating dermatological conditions like psoriasis and eczema (Sparkes & Wilson, 1974).
Vasoconstrictor Activity Study : The vasoconstrictor activity of betamethasone derivatives has been evaluated in different ointment bases, providing insights into the formulation aspects for topical applications (Pepler et al., 1971).
Release from Ointments - In Vivo and In Vitro Studies : The release of betamethasone derivatives from ointments has been studied, showing differences in potencies and release patterns based on ointment composition (Busse et al., 1969).
Synergistic Action in Topical Treatment of Scalp Psoriasis : A study revealed a synergistic action between alpha-hydroxy acid and betamethasone lotions in the topical treatment of scalp psoriasis (Kostarelos et al., 2000).
Safety And Hazards
Betamethasone 17-propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310398 | |
Record name | Betamethasone 17-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone 17-propionate | |
CAS RN |
5534-13-4 | |
Record name | Betamethasone 17-propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone 17-propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE 17-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q20XC60T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.